Heratomin

Description

Contextualization within Furanocoumarin Chemistry and Natural Product Discovery

Heratomin is categorized as a furanocoumarin, a class of naturally occurring organic compounds characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzo-α-pyrone) nucleus nih.govthieme-connect.com. Furanocoumarins are widely distributed in the plant kingdom, predominantly found in families such as Umbelliferae (Apiaceae) and Rutaceae nih.govresearchgate.net. These compounds are classified into linear or angular types based on the orientation of the furan ring fusion; Heratomin is an angular furanocoumarin, alongside compounds like angelicin (B190584), isobergapten, sphondin, and pimpinellin (B192111) researchgate.net. As botanical phytoalexins, furanocoumarins play roles in plant defense mechanisms nih.gov. The study of natural compounds like Heratomin is crucial for identifying potential pharmacological activities and discovering lead compounds for drug development or modification ontosight.ai.

Historical Perspectives on Heratomin Investigations

Heratomin was initially isolated and characterized from the plant Heracleum maximum, also known as hogweed, a species native to North America thieme-connect.com. Its identification involved techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy thieme-connect.com. Further investigations have reported the isolation of Heratomin from other plant sources, including Platytaenia lasiocarpa and Heracleum thomsonii researchgate.netresearchgate.net. In one notable instance, its isolation from Platytaenia lasiocarpa marked its first reported occurrence in that species, with its structure elucidated as an isopentenylether of 7-hydroxyangelicin through spectroscopic data and chemical correlation researchgate.net. Beyond natural isolation, synthetic approaches to Heratomin have also been explored, including methods utilizing chromium carbene complexes eurekaselect.comacs.org.

Significance and Research Trajectory of Heratomin in Chemical and Biological Sciences

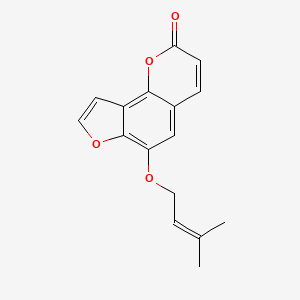

Heratomin's unique chemical structure, featuring a furan ring fused to a benzopyran ring system with a 3-methyl-2-butenyl (B1208987) oxy substituent, suggests potential biological activity ontosight.ai. As a furanocoumarin, Heratomin is part of a group known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects researchgate.netontosight.aijchemrev.com. Research findings indicate Heratomin's phytotoxic properties, demonstrating its impact on plant growth epa.govnih.gov.

Recent studies have explored Heratomin's potential in molecular interactions. For example, molecular docking simulations have investigated its binding affinity to the VKORC1 enzyme, suggesting its potential as an anticoagulant candidate tjnpr.org. Furthermore, Heratomin has been identified among furanocoumarins from Heracleum persicum that exhibit α-glucosidase inhibitory and antioxidant activities researchgate.netumz.ac.ir. These diverse research trajectories highlight Heratomin's significance as a biochemical compound with ongoing investigations into its chemical characteristics and biological effects.

Detailed Research Findings

Research on Heratomin has involved its isolation from various plant species and the characterization of its chemical properties.

Table 1: Key Chemical Properties of Heratomin nih.gov

| Property | Value |

| PubChem CID | 181312 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| CAS Registry Number | 61265-06-3 |

| IUPAC Name | 6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one |

| Compound Type | Furanocoumarin (angular) |

Table 2: Plant Sources from which Heratomin has been Isolated

| Plant Species | Family | Reference |

| Heracleum maximum | Umbelliferae | thieme-connect.com |

| Platytaenia lasiocarpa | Umbelliferae | researchgate.netresearchgate.net |

| Heracleum thomsonii | Umbelliferae | researchgate.net |

| Semenovia transiliensis | Umbelliferae | epa.govnih.gov |

| Heracleum persicum | Umbelliferae | researchgate.netumz.ac.ir |

Structure

3D Structure

Properties

IUPAC Name |

6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-18-13-9-11-3-4-14(17)20-15(11)12-6-8-19-16(12)13/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDJMMMGDPDPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976761 | |

| Record name | 6-[(3-Methylbut-2-en-1-yl)oxy]-2H-furo[2,3-h][1]benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61265-06-3 | |

| Record name | Heratomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061265063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(3-Methylbut-2-en-1-yl)oxy]-2H-furo[2,3-h][1]benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Heratomin

Heratomin is a naturally occurring furanocoumarin found in several plant species, primarily within the Apiaceae (Umbelliferae) family.

Heracleum Genus as a Primary Source

The genus Heracleum serves as a significant botanical source for heratomin. Species such as Heracleum maximum, commonly known as cow parsnip, have been identified to contain heratomin, which has been successfully isolated from its seeds. Another notable species, Heracleum thomsonii C.B. Clarke, is also reported to yield heratomin. thegoodscentscompany.com Furthermore, Heracleum persicum, or Persian hogweed, is recognized for its heratomin content. The Heracleum genus is broadly distributed, with principal centers in the Caucasus and Sino-Himalayan regions, and its species are known to produce various furanocoumarins.

Other Plant Species Yielding Heratomin

Beyond the Heracleum genus, heratomin has been identified in other plant species. Platytaenia lasiocarpa, a member of the Umbelliferae family, has been reported as a source from which heratomin was isolated for the first time. thegoodscentscompany.com Semenovia transiliensis, belonging to the Apiaceae family, also contains heratomin among its furanocoumarin constituents. Additionally, Apium graveolens, commonly known as celery, another plant within the Apiaceae family, has been listed as a source of heratomin.

Table 1: Botanical Sources of Heratomin

| Plant Species | Family | Reference |

| Heracleum maximum | Apiaceae | |

| Heracleum thomsonii | Apiaceae | thegoodscentscompany.com |

| Heracleum persicum | Apiaceae | |

| Platytaenia lasiocarpa | Umbelliferae | thegoodscentscompany.com |

| Semenovia transiliensis | Apiaceae | |

| Apium graveolens | Apiaceae |

Extraction and Purification Techniques

The isolation and purification of heratomin from its complex natural matrices involve a series of sophisticated chemical methodologies designed to selectively extract and refine the compound.

Solvent Extraction Strategies

Solvent extraction is a fundamental initial step in isolating heratomin from plant material. For instance, in the extraction from Heracleum maximum seeds, a continuous extraction process was employed using solvents such as hexane (B92381) and water separately. Heratomin was specifically found in the hexane extract. Similarly, studies on Heracleum persicum have utilized n-hexane, ethyl acetate, and methanol (B129727) for extraction, with the n-hexane extract of the roots demonstrating significant phytochemical content. General approaches for furanocoumarin extraction often involve solvents like ethanol (B145695) and methanol, with maceration being a frequently applied method. While not specifically for heratomin, supercritical fluid extraction (SFE) using CO₂ as a solvent, often with co-solvents like ethanol, represents an advanced extraction technique for bioactive compounds from plant materials, indicating its potential applicability for heratomin.

Chromatographic Separation Methods for Heratomin Isolation

Following initial extraction, chromatographic techniques are crucial for separating heratomin from other co-extracted plant constituents. Preparative Thin Layer Chromatography (TLC) has been effectively utilized for the isolation of heratomin from the hexane extract of Heracleum maximum. For the purification of heratomin from Semenovia transiliensis, a combination of normal phase chromatography and reverse phase (C18) High-Performance Liquid Chromatography (HPLC) has been employed. Thin-layer chromatography (TLC) also serves as a conventional analytical method for quality control in traditional medicine, used to identify heratomin in Heracleum persicum by comparison with purified standards. High-speed counter-current chromatography (HSCCC) is another separation technique used for other furanocoumarins like psoralen (B192213) and isopsoralen, suggesting its potential utility for heratomin isolation due to structural similarities within the furanocoumarin class.

Advanced Purification Approaches

To achieve high purity of heratomin, advanced purification strategies often involve multi-step chromatographic schemes and other sophisticated techniques. The combined use of normal phase chromatography and reverse phase C18 HPLC exemplifies a multi-step approach for heratomin purification. General principles for protein purification, such as the Capture, Intermediate Purification, and Polishing (CIPP) strategy, which optimize for speed, recovery, and resolution, can be adapted for the purification of small molecules like heratomin. Techniques such as ultrafiltration and nanofiltration, while mentioned for other plant compounds, highlight advanced membrane-based separation methods that could potentially be integrated into a purification scheme for natural products. The continuous development of efficient extraction and purification methods, including optimized supercritical fluid extraction, contributes to improved yields and purity of natural compounds.

Structural Elucidation and Spectroscopic Characterization of Heratomin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Heratomin Structure Confirmation

NMR spectroscopy is indispensable in the structural elucidation of organic compounds like Heratomin, offering detailed insights into the proton and carbon environments within the molecule hyphadiscovery.com. Both one-dimensional and two-dimensional NMR experiments are crucial for confirming the proposed structure.

One-dimensional ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their coupling relationships. For Heratomin, characteristic proton signals are observed, indicative of its furocoumarin core and the attached isopentenyloxy side chain researchgate.net.

Table 1: Representative ¹H NMR Chemical Shifts for Heratomin (Partial Data)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.755 | d | 9.5 |

| H-11 (benzofuran) | 7.110 | ||

| H-12 (benzofuran) | 7.700 | ||

| Oxymethylene | 4.740 | d | |

| Methine | 5.590 | t | |

| Methyl (CH₃) | 1.790, 1.825 | s | |

| Note: This table presents partial, representative ¹H NMR data for Heratomin based on available research findings. Comprehensive data would typically include all assigned protons and their full coupling patterns. researchgate.net |

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton and the types of carbon atoms present. The ¹³C NMR spectrum of Heratomin reveals distinct signals corresponding to the furanocoumarin backbone and the isopentenyloxy substituent researchgate.netresearchgate.net.

Table 2: Representative ¹³C NMR Chemical Shifts for Heratomin (Partial Data)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 161.1 |

| C-3 | 114.4 |

| C-4 | 144.5 |

| C-11 | 105.2 |

| C-12 | 145.9 |

| Note: This table presents partial, representative ¹³C NMR data for Heratomin based on available research findings. Comprehensive data would typically include all assigned carbons. researchgate.net |

To establish the complete connectivity and relative stereochemistry of Heratomin, two-dimensional NMR experiments are employed umz.ac.irepa.govresearchgate.net.

Correlation Spectroscopy (COSY) : This experiment identifies proton-proton spin couplings, revealing adjacent protons and establishing proton networks throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton signals with the carbon atoms directly bonded to them, aiding in the assignment of CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information on long-range proton-carbon correlations (typically two to four bonds), which is crucial for connecting different fragments of the molecule and confirming quaternary carbon assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments reveal through-space interactions between protons, which are vital for determining the relative stereochemistry and conformation of the molecule hyphadiscovery.com.

The combined analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the proposed structure of Heratomin umz.ac.irepa.govresearchgate.net.

One-Dimensional NMR (1H, 13C) Applications

Mass Spectrometry (MS) Techniques in Heratomin Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of Heratomin, as well as its fragmentation pathways, which can offer clues about its structural features umz.ac.irepa.govresearchgate.net.

Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and characteristic fragmentation patterns of organic compounds. For Heratomin, the molecular ion (M⁺) is observed at m/z 270, consistent with its molecular formula of C₁₆H₁₄O₄ nih.gov. A notable fragmentation observed in the EI-MS spectrum is the loss of the isopentenyl group (C₅H₉), which results in a fragment ion at m/z 201 (270 - 69) researchgate.net. This fragmentation pattern provides strong evidence for the presence of the isopentenyloxy side chain.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is employed to determine the exact mass of Heratomin, providing a highly accurate molecular weight that can definitively confirm its elemental composition. HRESI-MS data for Heratomin confirms its molecular formula as C₁₆H₁₄O₄, with an exact mass of 270.0892 Da nih.govumz.ac.irresearchgate.net. This precision is crucial for distinguishing Heratomin from other compounds with similar nominal masses but different elemental compositions.

Electron Ionization Mass Spectrometry (EI-MS)

Other Spectroscopic and Analytical Tools for Heratomin Characterization

Beyond NMR and MS, other analytical techniques can contribute to the comprehensive characterization of Heratomin. These may include:

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups such as carbonyl (C=O) from the coumarin (B35378) lactone, and C-O stretches from the furan (B31954) ring and ether linkages researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can provide information about the conjugated π-electron systems present in the furanocoumarin scaffold, indicating characteristic absorption maxima.

X-Ray Diffraction (XRD) : If suitable crystals can be obtained, X-ray diffraction can provide the definitive three-dimensional structure of Heratomin, including bond lengths, bond angles, and absolute stereochemistry jammuuniversity.ac.in.

The combination of these spectroscopic and analytical techniques ensures a thorough and accurate structural elucidation of Heratomin, confirming its identity and providing a foundation for further research into its properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a powerful tool for analyzing compounds containing chromophores, which are structural units with delocalized π-electron systems that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum hitgen.comijnrd.org. Furocoumarins like Heratomin, with their conjugated furan and coumarin ring systems, are expected to exhibit characteristic absorption bands in the UV region due to π→π* and n→π* electronic transitions saromics.comfaccts.de.

For Heratomin, the extended conjugation involving the lactone carbonyl, the aromatic rings, and the furan ring would typically result in strong absorption bands. The presence of the furanocoumarin core is generally associated with absorption maxima in the 200-350 nm range, often with multiple peaks indicating different electronic transitions within the conjugated system ijnrd.orgsaromics.com. Substituents, such as the 3-methylbut-2-enyl oxy group, can influence these absorption patterns through inductive and resonance effects, leading to shifts in λmax and changes in absorbance intensity.

An expected UV-Vis spectrum for Heratomin would likely show:

High-intensity absorption bands in the UV region (e.g., 200-300 nm) corresponding to the π→π* transitions of the aromatic and conjugated carbonyl systems.

Potentially weaker bands at longer wavelengths (e.g., 300-350 nm) associated with n→π* transitions involving heteroatoms (oxygen) or more extended conjugation.

Expected UV-Vis Spectroscopic Data for Heratomin

| Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment (Expected) |

| 200-250 | High | π→π* (aromatic/lactone) |

| 250-300 | High | π→π* (furocoumarin system) |

| 300-350 | Medium | n→π* (heteroatoms/extended conjugation) |

Note: Specific experimental data for Heratomin is not publicly available through the conducted searches. The values above are illustrative based on the general characteristics of furocoumarins.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is invaluable for identifying the characteristic functional groups present in a molecule by analyzing the vibrational modes of its bonds ocr.org.uklibretexts.orgmi-6.co.jp. The IR spectrum of Heratomin would provide crucial information about its carbonyl, ether, aromatic, and alkene functionalities.

Key absorption bands expected in the IR spectrum of Heratomin include:

Carbonyl (C=O) stretching: The lactone carbonyl group in the coumarin moiety is a prominent feature. This typically appears as a strong absorption band in the 1700-1750 cm⁻¹ range ocr.org.ukresearchgate.net. The specific position can be influenced by conjugation and ring strain.

Aromatic C=C stretching: Multiple bands characteristic of aromatic ring vibrations are expected in the 1450-1650 cm⁻¹ region ocr.org.uk.

Ether (C-O) stretching: The furan ring, the pyran ring, and the ether linkage of the 3-methylbut-2-enyl oxy substituent would contribute to C-O stretching vibrations, typically observed in the 1000-1300 cm⁻¹ range ocr.org.ukresearchgate.net.

Alkenyl C=C stretching: The double bond in the 3-methylbut-2-enyl group would show an absorption band around 1620-1680 cm⁻¹ ocr.org.uk.

C-H stretching: Aliphatic C-H stretches (from the methyl and methylene (B1212753) groups of the side chain) would appear above 2850 cm⁻¹, while aromatic C-H stretches would be observed around 3000-3100 cm⁻¹.

Expected IR Spectroscopic Data for Heratomin

| Wavenumber (cm⁻¹) | Bond/Functional Group (Expected) | Intensity (Expected) |

| ~3000-3100 | Aromatic C-H stretch | Medium |

| ~2850-2970 | Aliphatic C-H stretch | Medium |

| ~1700-1750 | C=O stretch (lactone) | Strong |

| ~1620-1680 | C=C stretch (alkene) | Medium |

| ~1450-1650 | Aromatic C=C stretch | Medium-Strong |

| ~1000-1300 | C-O stretch (ether/furan/pyran) | Strong |

Note: Specific experimental data for Heratomin is not publicly available through the conducted searches. The values above are illustrative based on the general characteristics of furocoumarins and common organic functional groups.

X-ray Crystallography (if applicable to Heratomin or its key derivatives)

While a specific X-ray crystal structure for Heratomin was not found in the public search results, the technique is widely applied to complex organic molecules and their derivatives to confirm structures elucidated by other spectroscopic methods or to resolve ambiguities dp.techacs.org. If a crystalline form of Heratomin or a key derivative could be obtained, X-ray crystallography would provide:

Precise atomic coordinates: Allowing for the exact determination of the positions of all atoms in the molecule.

Bond lengths and angles: Confirming the hybridization states and connectivity of atoms, and revealing any strain or unusual bonding.

Conformational details: Providing insight into the spatial arrangement of the furanocoumarin core and the flexible 3-methylbut-2-enyl oxy side chain.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, which can be relevant to physical properties.

The ability to obtain an X-ray crystal structure is dependent on the compound's capacity to form suitable single crystals migrationletters.com. For complex natural products like Heratomin, obtaining high-quality crystals can sometimes be challenging but is an essential step for absolute structural confirmation.

Total Synthesis and Synthetic Analogues of Heratomin

Semisynthesis and Total Synthesis Strategies for Heratomin

The synthesis of furanocoumarins, including Heratomin, can be approached through various strategies, ranging from initial extraction and semisynthesis to full total synthesis.

Modern synthetic strategies for Heratomin and related angular furanocoumarins have significantly advanced, particularly with the advent of transition metal-mediated reactions. A notable approach involves the use of chromium carbene complexes in benzannulation reactions acs.org. This methodology allows for the construction of the furanocoumarin core. For instance, William D. Wulff and colleagues described regiocomplementary syntheses of angular furanocoumarins, including Heratomin, utilizing the benzannulation reaction of furylcarbene complexes of chromium acs.org. This method involves the reaction of [(2-furyl)(3-methyl-2-butenoxy)carbene]pentacarbonylchromium to prepare Heratomin site123.me. Such carbene complex-mediated reactions represent a powerful tool in organic synthesis, enabling the formation of complex organic molecules, including natural products nih.gov.

Regioselectivity is a critical aspect in the synthesis of furanocoumarins like Heratomin, especially given the potential for different fusion patterns of the furan (B31954) ring to the coumarin (B35378) system (linear vs. angular) mdpi.com. The benzannulation reaction of furylcarbene complexes of chromium, as applied to Heratomin synthesis, demonstrates high regioselectivity acs.orgsite123.me. This high regioselectivity is thought to be controlled by the preferred conformation of an alkyne-carbene complex intermediate site123.me.

Since Heratomin (6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one) does not possess chiral centers, the concept of stereoselectivity in its synthesis primarily pertains to the control of double bond geometry if such bonds are formed during key synthetic steps. However, the existing literature on Heratomin synthesis emphasizes regiocontrol in the formation of the furanocoumarin scaffold rather than stereochemical outcomes at chiral centers acs.orgsite123.me.

Modern Approaches to Heratomin Synthesis (e.g., Carbene Complex Mediated Reactions)

Development of Heratomin Analogues and Derivatives

The development of analogues and derivatives of natural products like Heratomin is a crucial area of medicinal chemistry, aiming to explore structure-activity relationships and potentially improve pharmacological properties.

Rational design plays a significant role in the development of Heratomin analogues and other furocoumarin derivatives. This approach involves understanding the key structural features responsible for desired biological activities and then systematically modifying the parent compound to enhance efficacy, reduce toxicity, or alter other pharmacological profiles oatext.comrsc.org. For furocoumarins in general, studies have focused on identifying structural and physicochemical requirements for photobiological activity, which can guide the design of new, less toxic agents oatext.com. Rational design strategies, such as fragment-based drug discovery (FBDD) or diverted total synthesis (DTS), aim to streamline the process of finding bioactive molecules and gathering structure-activity relationship (SAR) information researchgate.netnih.gov. While specific detailed rational design principles solely for Heratomin analogues are not extensively detailed in the provided snippets, the general principles for furocoumarin derivatives apply, focusing on modifying the furan ring, the coumarin core, or the prenyl ether side chain to modulate activity sciencedaily.com.

The synthesis of Heratomin analogues and other furocoumarin derivatives often employs various established organic reactions to introduce structural modifications. One reported method for synthesizing new furocoumarin analogues involves cross-coupling reactions of triflates oatext.com. Additionally, the synthesis of coumarin derivatives, a broader class that includes furanocoumarins, can be achieved through Knoevenagel condensation springernature.com. Other methods for creating complex analogues and derivatives can involve multi-step sequences, where careful selection of reagents and reaction conditions is crucial for achieving desired yields and selectivities. The aim is often to create diverse libraries of compounds for biological screening site123.me.

Rational Design of Structural Modifications

Mechanistic Insights into Heratomin Synthetic Reactions

The synthesis of Heratomin and its angular furanocoumarin analogues has been significantly advanced through regiocomplementary approaches utilizing chromium carbene complexes researchgate.netacs.org. These methods provide crucial mechanistic insights into the formation of the furanocoumarin scaffold.

A key strategy involves the benzannulation reaction of furylcarbene complexes of chromium researchgate.net. This reaction is central to the formation of the fused ring system characteristic of furanocoumarins. For instance, the reaction between a chromium complex and an alkyne can lead to the formation of the desired furanocoumarin structure researchgate.net. The regioselectivity of these intermolecular reactions is influenced by the preferred conformation of the alkyne-carbene complex intermediate researchgate.net.

In particular, the synthesis of Heratomin has been achieved using [(2-furyl)(3-methyl-2-butenoxy)carbene]pentacarbonylchromium researchgate.net. This highlights the utility of Fischer carbene complexes in constructing complex natural product architectures msu.edu. The mechanism typically involves the coordination of the alkyne to the carbene complex, followed by migratory insertion and subsequent cyclization steps to form the aromatic and furan rings.

An intramolecular synthesis route for related angular furanocoumarins, such as sphondin, from specific chromium carbene complexes (e.g., [(3-furyl)[[2-(phenylthio-5-(trimethylsilyl)-4-pentynyl]oxy]-carbene] pentacarbonylchromium) demonstrates that the acetylene (B1199291) can be incorporated with reversed regiochemistry compared to intermolecular approaches researchgate.net. This reversal is attributed to the geometrical constraints imposed by the intramolecular annulation researchgate.net. Control over the regiochemistry, essential for the correct carbon skeleton, is achieved through the regioselectivity in the annulation of unsymmetrical aromatic substituents (like a 3-furyl group) on the carbene carbon researchgate.net. This indicates a sophisticated control over the reaction pathway dictated by the steric and electronic properties within the constrained environment of the intramolecular cyclization.

The total synthesis of Heratomin has been explored through various methodologies, with a notable focus on strategies involving chromium carbene complexes. These methods allow for the precise construction of the angular furanocoumarin framework.

One prominent synthetic strategy for Heratomin, as well as other angular furanocoumarins like sphondin, thiosphondin, and angelicin (B190584), involves regiocomplementary approaches using chromium carbene complexes researchgate.netacs.org. This approach allows for the controlled formation of the furan and coumarin rings. While specific yields for Heratomin's total synthesis using this method are not detailed in the provided snippets, the methodology is highlighted as efficient for constructing this class of compounds researchgate.net.

Synthetic Analogues: Several synthetic analogues of Heratomin and related furanocoumarins have been reported, often synthesized through similar or modified routes to explore their biological activities. Key analogues include:

5-Methoxyheratomin: This compound is explicitly mentioned as an analogue or related furanocoumarin alongside Heratomin, isolated or identified in studies of Heracleum persicum researchgate.net. Its structure suggests a methoxy (B1213986) group substitution on the coumarin core of Heratomin.

Sphondin, Thiosphondin, and Angelicin: These are other angular furanocoumarins whose syntheses are often discussed in conjunction with Heratomin, particularly in the context of chromium carbene complex methodologies researchgate.netacs.org. Their structural variations provide insights into structure-activity relationships within the furanocoumarin family.

The development of such synthetic routes is crucial for accessing Heratomin and its analogues, enabling further investigation into their chemical and biological properties.

Table 1: Key Compounds and Their PubChem CIDs

| Compound Name | PubChem CID |

| Heratomin | 181312 |

| Heratomol | 10465441 |

| Angelicin | 72308 |

| Sphondin | 108034 |

| Bergapten | 2351 |

| Xanthotoxin | 5424 |

| Isopimpinellin | 10515 |

| Pimpinellin (B192111) | 10214 |

| 5-Methoxyheratomin | Not found |

| Fraxetin | 5281084 |

| Moellendorffiline | 11333791 |

Table 2: Comparison of Furanocoumarin Types

| Furanocoumarin Type | Examples | Furan Ring Fusion Orientation |

| Linear | Bergapten, Xanthotoxin, Isopimpinellin | Furan ring fused linearly |

| Angular | Isobergapten, Sphondin, Pimpinellin, Heratomin | Furan ring fused angularly |

| Data based on researchgate.net. |

Mechanistic Investigations of Heratomin S Biological Activities in Vitro and Non Clinical Models

In Vitro Enzyme Inhibition Studies

Heratomin and several furanocoumarin analogues have demonstrated significant in vitro inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion and a target for managing postprandial hyperglycemia in type 2 diabetes. thegoodscentscompany.commycocentral.euwikipedia.org Research has shown that moellendorffiline, a furanocoumarin structurally related to Heratomin and also isolated from Heracleum persicum, exhibits potent α-glucosidase inhibitory activity. thegoodscentscompany.commycocentral.eu Moellendorffiline displayed an IC₅₀ value of 17.9 nM, which is more potent than the standard antidiabetic drug acarbose (B1664774) (IC₅₀ = 23.5 nM). thegoodscentscompany.commycocentral.eu While specific IC₅₀ values for Heratomin's α-glucosidase inhibitory activity are not explicitly detailed in the provided search results, its presence alongside other active furanocoumarins in Heracleum persicum suggests its potential in this regard. thegoodscentscompany.com

The inhibitory effects of these compounds on α-glucosidase can slow down carbohydrate digestion, thereby reducing glucose absorption into the bloodstream and assisting in blood sugar level control. wikipedia.org

Table 1: α-Glucosidase Inhibitory Activity of Moellendorffiline and Acarbose

| Compound | IC₅₀ (nM) | Reference |

| Moellendorffiline | 17.9 | thegoodscentscompany.commycocentral.eu |

| Acarbose | 23.5 | thegoodscentscompany.commycocentral.eu |

Cytochrome P450 (CYP) enzymes represent a superfamily of heme-containing enzymes primarily located in the liver, playing a critical role in the metabolism of a vast majority of drugs. wikimedia.org These enzymes are frequently implicated in drug-drug interactions (DDIs), where the co-administration of multiple drugs can alter the exposure and efficacy of one or more medications. In vitro studies are routinely conducted in non-clinical settings to assess the potential for new chemical entities to modify CYP activities, either through inhibition or induction. mycocentral.eu Common CYP isoforms investigated include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. wikimedia.orgmycocentral.eu While the importance of evaluating such interactions for xenobiotic-metabolizing enzymes is well-established, specific data regarding Heratomin's interactions with cytochrome P450 enzymes in non-clinical contexts were not available in the provided literature.

α-Glucosidase Inhibitory Activity of Heratomin and its Analogues

Cellular Pathway Modulations in Non-Human Cell Models (e.g., anti-inflammatory, antimicrobial effects)

Research into Heratomin's biological activities in non-human cell models has primarily highlighted its antimicrobial properties. As a natural compound, Heratomin is part of a class of substances often investigated for their potential pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities ontosight.ai.

In studies evaluating its antimicrobial efficacy, Heratomin demonstrated inhibitory effects against several bacterial strains. Specifically, it exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis researchgate.net. The minimum inhibitory concentration (MIC) values for Heratomin against these pathogens have been reported, indicating its varying potency across different bacterial species. researchgate.net

Table 1: Antimicrobial Activity of Heratomin (MIC values)

| Compound | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. enteritidis (MIC, µg/mL) |

| Heratomin | 62.5 | 125 | 125 | 62.5 |

| Chloramphenicol (Positive Control) | 8 | 4 | 32 | 4 |

Data extracted from researchgate.net.

While general potential for anti-inflammatory effects is noted for natural compounds like Heratomin ontosight.ai, specific detailed research findings on Heratomin's anti-inflammatory mechanisms or effects in non-human cell models were not explicitly detailed in the available literature.

Signaling Pathway Analysis (e.g., NF-κB pathways)

The nuclear factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in various cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis nih.govmdpi.com. Dysregulation of this pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention nih.govmdpi.com. While other furanocoumarins and natural compounds have been shown to modulate NF-κB signaling (e.g., imperatorin, curcumin) researchgate.netmdpi.com, direct evidence or detailed research findings specifically linking Heratomin to the modulation of NF-κB pathways in non-human cell models were not found in the provided information.

Molecular Target Identification in Cell-Based Assays

Cell-based assays are instrumental in drug discovery and development, enabling researchers to investigate gene, protein, and whole cellular functions, as well as to identify potential inhibitors or inducers of biological processes bmglabtech.comnih.govfrontiersin.org. These assays provide a more biologically relevant context compared to isolated biochemical assays bmglabtech.com. They are used to assess the interaction of compounds with specific molecular targets, evaluate cellular behavior over time, and determine the potency of drug products bmglabtech.comfrontiersin.orgchelatec.com. Despite the general utility of cell-based assays in identifying molecular targets bmglabtech.comchelatec.com, specific detailed research findings on the identified molecular targets of Heratomin in cell-based assays were not available in the provided search results.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies explore the correlation between the chemical structure of a molecule and its observed biological activity wikipedia.org. This analysis is fundamental in medicinal chemistry, as it guides the modification of chemical structures to enhance desired biological effects or potency wikipedia.org. Heratomin is structurally characterized as an angular furanocoumarin, featuring a furan (B31954) ring fused to a benzopyran ring system with a 3-methyl-2-butenyl (B1208987) oxy substituent ontosight.airesearchgate.net. While the classification of Heratomin as a furocoumarin and its general structure are known ontosight.ainih.gov, detailed SAR studies specifically delineating which specific substructural elements of Heratomin are responsible for its observed antimicrobial activity or other potential biological effects were not explicitly described in the provided literature. Such studies typically involve synthesizing and testing various analogs of the parent compound to understand how structural changes impact activity wikipedia.org.

Biosynthetic Pathways of Heratomin

Precursor Identification and Elucidation of Biosynthetic Intermediates

The biosynthesis of furanocoumarins, including Heratomin, initiates from the phenylpropanoid pathway, with L-phenylalanine serving as a primary precursor wikipedia.orgthegoodscentscompany.com. This pathway leads to the formation of 7-hydroxycoumarin, commonly known as umbelliferone (B1683723), which is a pivotal intermediate in the furanocoumarin biosynthetic route wikipedia.orgthegoodscentscompany.com.

A key step in the diversification of coumarins into furanocoumarins involves the prenylation of umbelliferone. This reaction typically utilizes dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor thegoodscentscompany.com. The subsequent cyclization and aromatization steps lead to the formation of the furan (B31954) ring characteristic of furanocoumarins thegoodscentscompany.com.

For angular furanocoumarins like Heratomin, the pathway diverges from linear furanocoumarins (e.g., psoralen). A crucial intermediate in the angular furanocoumarin pathway is osthenol (B192027) hznu.edu.cn. Further enzymatic transformations of osthenol lead to compounds such as (+)-columbianetin, which is a precursor for other angular furanocoumarins like angelicin (B190584) hznu.edu.cn. Given Heratomin's classification as an angular furanocoumarin, it is inferred to proceed through similar intermediates, including osthenol and potentially (+)-columbianetin, in its biosynthetic route.

Enzymatic Steps and Key Enzymes Involved in Heratomin Biosynthesis

While specific enzymes directly responsible for each step of Heratomin biosynthesis are not extensively detailed in the current literature, the general enzymatic framework for furanocoumarin production provides a strong indication of the types of enzymes involved.

The initial conversion of L-phenylalanine to umbelliferone involves enzymes such as cinnamate (B1238496) 4-hydroxylase and cinnamate/coumarate 2-hydroxylase wikipedia.org. Following the formation of umbelliferone, prenyltransferases are expected to catalyze the attachment of the prenyl group from DMAPP to umbelliferone thegoodscentscompany.com.

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Engineering

Genetic and molecular biology approaches offer powerful tools for elucidating, optimizing, and engineering the biosynthetic pathways of natural compounds like Heratomin. These strategies aim to enhance the production of desired metabolites or introduce novel functionalities in host organisms.

Common methods in pathway engineering include gene editing technologies, such as CRISPR/Cas9, which allow for precise modifications to microbial or plant genomes cenmed.comthegoodscentscompany.com. This precision enables researchers to introduce specific mutations, remove inhibitory regulatory elements, or integrate novel biosynthetic pathways cenmed.com. Furthermore, gene expression modulation techniques can be employed to control the "on" and "off" switches of genes involved in the pathway, thereby regulating the levels of specific enzymes and intermediates thegoodscentscompany.comnih.gov. Protein engineering can also be utilized to design or modify existing enzymes to improve their catalytic efficiency or substrate specificity within the pathway thegoodscentscompany.com.

By applying these genetic and molecular biology approaches, it is possible to gain a deeper understanding of the rate-limiting steps and regulatory mechanisms within Heratomin's biosynthetic pathway. While specific genetic engineering efforts directly targeting Heratomin's pathway are not widely documented, the principles of optimizing metabolic networks and enhancing metabolite production through targeted genetic modifications are broadly applicable cenmed.comthegoodscentscompany.com. This could involve overexpression of key biosynthetic enzymes, silencing of competing pathways, or heterologous expression of the entire pathway in a more amenable host organism.

Theoretical and Computational Chemistry Studies of Heratomin

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like Heratomin) when bound to a receptor protein, forming a stable complex metabolomicsworkbench.org. This method is crucial for understanding ligand-target interactions at an atomic level and for identifying potential therapeutic targets.

Identification of Putative Binding Sites

In studies investigating potential anticoagulant compounds from celery leaves, Heratomin (referred to as S2) was subjected to molecular docking simulations against the Vitamin K epoxide reductase complex subunit 1 (VKORC1) protein (PDB ID 6WV3) guidetopharmacology.orgthegoodscentscompany.com. The objective was to predict interactions and identify potential binding sites on the VKORC1 enzyme, which is closely linked to coagulation mechanisms in the body guidetopharmacology.org. Molecular docking successfully demonstrated that Heratomin was capable of interacting with the binding site of the VKORC1 protein structure thegoodscentscompany.com.

Affinity Prediction and Binding Mode Analysis

Molecular docking simulations provide quantitative measures of binding affinity, often expressed as binding energy (ΔG), and detailed insights into the binding mode, including the specific amino acid residues involved in interactions. For Heratomin (S2) interacting with VKORC1, docking simulations yielded a binding energy (ΔG) of -9.26 kcal/mol guidetopharmacology.orgthegoodscentscompany.com. This value indicates a strong predicted binding affinity for the target protein guidetopharmacology.org. Analysis of the binding mode revealed that Heratomin was able to form bonds with key amino acid residues, specifically Tyr139 and Asn80, within the active site of the VKORC1 protein thegoodscentscompany.com.

Table 1: Molecular Docking Simulation Results for Heratomin and Other Compounds with VKORC1

| Compound (Ligand Code) | ΔG (kcal/mol) guidetopharmacology.orgthegoodscentscompany.com |

| 6-isopentenyloxy-isobergapten (S1) | -9.27 |

| Heratomin (S2) | -9.26 |

| Apigenin (S3) | -9.22 |

| Lanatin (S4) | -9.13 |

| Isoimperatorin (S5) | -8.94 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations extend the insights from static docking studies by providing a dynamic view of molecular systems over time, typically ranging from nanoseconds to microseconds uni.luresearchgate.net. These simulations are crucial for assessing the stability of protein-ligand complexes, observing conformational changes, and understanding the flexibility of both the ligand and the target protein in a simulated physiological environment uni.luresearchgate.net.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, a branch of physical chemistry, apply quantum mechanics to chemical systems to compute electronic contributions to various properties of molecules, materials, and solutions at the atomic level researchgate.net. These calculations are fundamental for understanding the electronic structure, charge distribution, and reactivity of a compound like Heratomin.

By solving the Schrödinger equation, quantum chemical methods can accurately predict properties such as electron densities, molecular energies, and molecular structures researchgate.netctdbase.org. They are instrumental in elucidating the nature of chemical bonds, identifying reactive sites, and predicting reaction pathways, including transition state energies and connected equilibria researchgate.netplantaedb.comnih.govherts.ac.uk. A variety of approaches are employed in quantum chemistry, including ab initio methods like Hartree-Fock and post-Hartree-Fock methods, as well as Density Functional Theory (DFT) researchgate.netctdbase.orgherts.ac.uk. While specific quantum chemical calculations for Heratomin were not detailed in the provided search results, such studies would typically involve:

Geometry Optimization: Determining the most stable 3D arrangement of atoms in Heratomin.

Electronic Structure Analysis: Calculating parameters such as frontier molecular orbitals (HOMO and LUMO energies), which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively, and thus its reactivity.

Electrostatic Potential Maps: Visualizing the charge distribution across the molecule, aiding in the identification of regions prone to electrophilic or nucleophilic attack.

Spectroscopic Property Prediction: Predicting IR, NMR, or UV-Vis spectra, which can be used to verify experimental data and confirm structural assignments researchgate.net.

These calculations are essential for a comprehensive understanding of Heratomin's intrinsic chemical properties and how they might influence its interactions with biological systems.

In Silico Prediction of Biological Activity Profiles

In silico prediction of biological activity profiles involves using computational models to forecast the potential biological effects of a chemical compound based on its molecular structure metabolomicsworkbench.org. This approach is a powerful tool in drug discovery and development, allowing for the rapid screening of compounds and the identification of promising candidates for further experimental investigation metabolomicsworkbench.orgnih.gov.

Heratomin is a furocoumarin, a class of natural compounds known for various biological activities foodb.ca. Historically, furocoumarins have been associated with phototoxic and photocarcinogenic properties due to their ability to intercalate DNA and induce mutations upon photochemical activation foodb.ca. They are also known to cause pharmacologically relevant drug interactions, particularly by affecting the metabolism of certain drugs through their activity against cytochrome P450s foodb.ca.

Beyond these general class properties, in silico methods, such as Prediction of Activity Spectra for Substances (PASS), can predict a wide range of biological activities, including pharmacological effects, mechanisms of action, and interactions with metabolic enzymes nih.govwikipedia.org. For Heratomin, in silico predictions and computational studies have been specifically applied to investigate its role as a potential anticoagulant, acting as a VKORC1 antagonist guidetopharmacology.org. Although Heratomin was part of a mixture in some studies, its presence in extracts of Heracleum persicum has been linked to inhibitory activity against α-glucosidase and antioxidant potential nih.govuni.lu. Such in silico predictions, coupled with experimental validation, contribute significantly to understanding the multifaceted biological profile of Heratomin and guiding future research into its therapeutic or other applications.

Future Directions and Emerging Research Avenues for Heratomin

Exploration of Novel Synthetic Methodologies for Complex Analogues

The synthesis of Heratomin and its analogues is critical for structure-activity relationship (SAR) studies and the development of compounds with improved properties. Existing synthetic approaches for furanocoumarins, including Heratomin, have involved methods such as regiocomplementary approaches utilizing chromium carbene complexes and syntheses starting from iodoumbelliferone derivatives. While these methods have proven successful for purification and characterization, future research aims to develop more efficient, sustainable, and stereoselective synthetic methodologies. This includes exploring green chemistry principles to minimize environmental impact, developing flow chemistry techniques for continuous and scalable production, and leveraging biocatalysis for highly selective transformations. The exploration of novel synthetic routes will facilitate the creation of a broader range of Heratomin analogues, enabling comprehensive investigations into how structural modifications influence biological activity and stability.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The accurate detection and quantification of Heratomin in complex matrices, such as plant extracts and biological samples, are fundamental to understanding its biosynthesis, distribution, and metabolic fate. Current analytical techniques for furanocoumarins, including Heratomin, involve nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Moving forward, there is a need for advanced analytical techniques capable of trace analysis and comprehensive metabolomic profiling. This includes the development and application of hyphenated techniques such as liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) with high-resolution capabilities, and gas chromatography-mass spectrometry (GC-MS/MS) for enhanced sensitivity and selectivity. Furthermore, advanced NMR techniques, potentially coupled with metabolomics, can provide detailed insights into the metabolic pathways influenced by Heratomin within biological systems. Imaging mass spectrometry could also offer spatial distribution information of Heratomin and its metabolites within tissues.

Deeper Mechanistic Elucidation of In Vitro Biological Activities

Heratomin has demonstrated various biological activities in vitro, including α-glucosidase inhibitory and antioxidant properties. As a furanocoumarin, it is also noted for its phototoxic potential, including the ability to intercalate DNA and induce mutations photochemically. Future research should focus on a deeper mechanistic elucidation of these activities. This involves identifying the precise molecular targets with which Heratomin interacts, characterizing the binding kinetics, and mapping the downstream signaling pathways affected. For instance, understanding the specific enzymes or receptors involved in its α-glucosidase inhibition can guide the rational design of more potent inhibitors. Similarly, detailed studies on its antioxidant mechanisms, such as its role in scavenging free radicals or upregulating antioxidant enzymes, are warranted. Crucially, given its phototoxic nature, comprehensive studies are needed to understand the exact mechanism of DNA intercalation and the subsequent photo-induced damage, which could involve advanced spectroscopic and molecular biology techniques. Computational modeling, such as molecular docking and dynamics simulations, can complement experimental studies by predicting binding affinities and interaction modes with biological macromolecules.

Integration of Omics Technologies in Heratomin Research (e.g., Proteomics, Metabolomics)

The integration of various 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the complex biological effects of Heratomin. While metabolomics provides a snapshot of the small molecule metabolites, proteomics allows for the comprehensive study of protein expression and modification, offering insights into cellular processes and signaling pathways. Future research should leverage these technologies to investigate how Heratomin influences gene expression, protein synthesis, and metabolic networks within its host plants or in organisms it interacts with. For example, proteogenomic studies can identify novel biomarkers or therapeutic targets by integrating protein-level data with genomic and transcriptomic information. Such integrated approaches can reveal the systemic impact of Heratomin, providing a more complete picture of its biological roles and potential applications.

Role of Heratomin in Plant Defense Mechanisms and Chemical Ecology

Heratomin is a naturally occurring furanocoumarin, a class of compounds known to act as botanical phytoalexins, playing a significant role in plant defense mechanisms. It has been isolated from several plants, including Heracleum maximum, Heracleum persicum, and Semenovia transiliensis, which are known to contain various furanocoumarins involved in defense against herbivores and pathogens. Future research should specifically investigate Heratomin's precise function as a defensive compound within its native plant species. This includes studying its biosynthesis in response to environmental stressors such as herbivory or pathogen attack, and its impact on the interactions between plants and insects or microorganisms. Understanding the specific elicitors that trigger Heratomin production and its downstream effects on herbivore feeding, growth, or pathogen proliferation will be crucial. Furthermore, exploring its contribution to the broader chemical ecology of the plant, including its allelopathic effects on neighboring plant species, will provide valuable insights into natural plant-plant and plant-environment interactions.

Compound Names and PubChem CIDs

Q & A

Q. How can researchers design reproducible synthesis protocols for Heratomin to ensure purity and yield?

Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent ratios, catalysts) using Design of Experiments (DoE) frameworks. Validate purity via HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (MS) for structural confirmation. Ensure reproducibility by documenting solvent batch variability and catalyst sourcing (e.g., transition-metal catalysts vs. organocatalysts) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing Heratomin’s structural stability under varying pH conditions?

Methodological Answer: Employ NMR (¹H/¹³C) to monitor proton shifts under acidic/alkaline buffers. Use FTIR to track functional group integrity. Pair with stability-indicating assays (e.g., accelerated degradation studies) and validate via UPLC-MS to identify degradation byproducts .

Q. How can in vitro bioactivity assays for Heratomin be standardized to minimize inter-laboratory variability?

Methodological Answer: Adopt cell-line-specific positive controls (e.g., HEK293 vs. HepG2) and normalize data to vehicle-treated baselines. Report IC₅₀/EC₅₀ values with 95% confidence intervals and use blinded replicate analysis to reduce observer bias .

Q. What statistical approaches are recommended for dose-response studies of Heratomin in preclinical models?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis to justify sample sizes and mitigate Type I/II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in Heratomin’s reported mechanisms of action across different biological systems?

Methodological Answer: Conduct comparative transcriptomic/proteomic profiling (e.g., RNA-seq, SILAC) across models. Validate target engagement via CRISPR knockouts or pharmacological inhibitors. Use meta-analysis frameworks to assess study heterogeneity (e.g., I² statistics) .

Q. What experimental strategies address batch-to-batch variability in Heratomin’s pharmacokinetic (PK) profiles?

Methodological Answer: Implement Quality-by-Design (QbD) principles during synthesis. Perform PK studies in multiple animal models (rodent/non-rodent) with crossover designs. Use LC-MS/MS to quantify plasma concentrations and model data via non-compartmental analysis (NCA) .

Q. How should researchers design studies to differentiate Heratomin’s direct therapeutic effects from off-target interactions?

Methodological Answer: Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Use structural analogs with modified pharmacophores as negative controls. Apply cheminformatics tools (e.g., molecular docking) to predict off-target binding sites .

Q. What methodologies validate Heratomin’s proposed metabolic pathways in hepatic microsomal systems?

Methodological Answer: Incubate Heratomin with human/rat liver microsomes and NADPH cofactors. Identify phase I/II metabolites via HRMS (High-Resolution Mass Spectrometry). Compare with synthetic metabolite standards and use CYP enzyme inhibitors (e.g., ketoconazole) to map isoform-specific metabolism .

Q. How can computational modeling improve the prediction of Heratomin’s physicochemical properties for formulation development?

Methodological Answer: Use quantum mechanical calculations (e.g., DFT) to predict solubility and logP. Apply molecular dynamics simulations to assess stability in lipid-based carriers. Validate predictions with experimental DSC (Differential Scanning Calorimetry) and XRPD (X-ray Powder Diffraction) .

Q. What strategies mitigate confounding variables in Heratomin’s in vivo toxicity studies?

Methodological Answer: Standardize animal husbandry (diet, light cycles) and use littermate controls. Apply histopathology scoring by multiple blinded reviewers. Integrate toxicogenomic endpoints (e.g., serum ALT/AST levels) with tissue-specific biomarker panels .

Key Methodological Considerations

- Data Contradiction Analysis: Use sensitivity analysis to test robustness of conclusions. For example, if Heratomin’s efficacy varies between cell lines, re-express data as fold-changes relative to housekeeping genes or internal controls .

- Experimental Reproducibility: Pre-register protocols on platforms like *Protocols.io * and share raw data in FAIR-compliant repositories (e.g., Zenodo) .

- Interdisciplinary Collaboration: Engage computational chemists for QSAR modeling and clinicians for translational relevance assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.